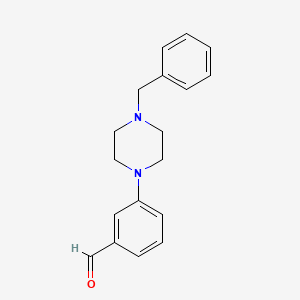

3-(4-Benzylpiperazin-1-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-15-17-7-4-8-18(13-17)20-11-9-19(10-12-20)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIJDRPDLZKOMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856707 | |

| Record name | 3-(4-Benzylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242594-27-9 | |

| Record name | 3-(4-Benzylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 3-(4-Benzylpiperazin-1-yl)benzaldehyde: A Technical Protocol for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 3-(4-benzylpiperazin-1-yl)benzaldehyde, a valuable building block in medicinal chemistry. N-arylpiperazines are recognized as a "privileged scaffold" due to their prevalence in centrally active pharmaceuticals, targeting a range of receptors including serotonergic and dopaminergic systems.[1][2][3] The title compound serves as a key intermediate for creating diverse molecular libraries for drug discovery.

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale and strategic considerations underpinning the chosen synthetic route. The protocol is designed to be self-validating, incorporating in-process controls and detailed characterization methods to ensure the highest degree of scientific integrity.

Strategic Analysis: The Buchwald-Hartwig Amination Approach

The target molecule is assembled by forming a crucial carbon-nitrogen (C-N) bond between the aromatic ring of a benzaldehyde precursor and the secondary amine of 1-benzylpiperazine. While classical methods like nucleophilic aromatic substitution (SNAr) exist, they often require harsh conditions and are limited by substrate scope.[4][5]

For this synthesis, the Buchwald-Hartwig amination is the superior strategy. This palladium-catalyzed cross-coupling reaction is renowned for its efficiency, functional group tolerance, and broad applicability in forming C-N bonds.[4][6][7] It represents the state-of-the-art for this class of transformation, offering milder conditions and higher yields compared to older methods.[5]

The overall reaction scheme is as follows:

Reaction Scheme: 3-Bromobenzaldehyde + 1-Benzylpiperazine → this compound

This reaction is catalyzed by a palladium complex and requires a suitable phosphine ligand and a base to proceed.

Mechanistic Rationale: The Catalytic Cycle

Understanding the mechanism is critical for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[4][6][8]

-

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the 3-bromobenzaldehyde, forming a Pd(II) complex.

-

Ligand Exchange/Base-Mediated Deprotonation : The 1-benzylpiperazine coordinates to the palladium center, and the base removes the proton from the amine nitrogen, forming a palladium-amido complex.

-

Reductive Elimination : The final C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst which re-enters the cycle.

This catalytic process allows for the use of sub-stoichiometric amounts of the expensive palladium catalyst.

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Detailed Experimental Protocol

This protocol is based on established conditions for similar Buchwald-Hartwig couplings. A patent describing the synthesis of the analogous compound, 3-(4-methylpiperazin-1-yl)benzaldehyde, provides a strong procedural basis.[9]

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | M.P./B.P. (°C) | Density (g/mL) | Hazards |

| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 18 / 230 | 1.587 | Irritant, Lachrymator |

| 1-Benzylpiperazine | C₁₁H₁₆N₂ | 176.26 | -17 / 138 (6 mmHg) | 1.007 | Corrosive, Irritant |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 152-155 (dec.) | - | Irritant, Sensitizer |

| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 226-230 | - | Irritant |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 256-258 (dec.) | - | Flammable, Corrosive |

| Toluene (Anhydrous) | C₇H₈ | 92.14 | -95 / 111 | 0.867 | Flammable, Toxic |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | -84 / 77 | 0.902 | Flammable, Irritant |

| Hexanes | C₆H₁₄ | ~86.18 | -95 / 69 | ~0.659 | Flammable, Toxic |

| Silica Gel | SiO₂ | 60.08 | - | - | Irritant (dust) |

Note: Always consult the latest Safety Data Sheet (SDS) for each reagent before use.

Step-by-Step Synthesis Procedure

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 3-(4-Benzylpiperazin-1-yl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

3-(4-Benzylpiperazin-1-yl)benzaldehyde is a substituted aromatic aldehyde that incorporates the N-benzylpiperazine moiety, a privileged scaffold in modern medicinal chemistry. The unique combination of a reactive aldehyde group and the pharmacologically significant benzylpiperazine core makes this compound a valuable intermediate for the synthesis of a diverse range of potential therapeutic agents. The aldehyde serves as a versatile chemical handle for derivatization through reactions such as reductive amination, Wittig reactions, and condensation chemistry, enabling the construction of complex molecular architectures.

The N-benzylpiperazine motif itself is found in numerous approved drugs and clinical candidates, valued for its ability to modulate physicochemical properties and engage in crucial interactions with biological targets, such as cation-π interactions. This guide provides a comprehensive overview of this compound, detailing its chemical identity, a robust synthetic protocol, its physicochemical and spectral properties, and its potential applications as a key building block in drug discovery and development.

Compound Identification

-

Chemical Name: this compound

-

CAS Number: 1242594-27-9[1]

-

Molecular Formula: C₁₈H₂₀N₂O[1]

-

Molecular Weight: 280.36 g/mol [1]

Chemical Structure

The structure consists of a benzaldehyde ring substituted at the meta-position with a piperazine ring, which is in turn N-substituted with a benzyl group.

Caption: 2D Structure of this compound

Synthesis Methodology

The most efficient and widely applicable method for the synthesis of this compound is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. The reaction couples an aryl halide (or triflate) with an amine. In this case, 3-bromobenzaldehyde is coupled with 1-benzylpiperazine.

The causality behind this choice of methodology lies in its high functional group tolerance. The aldehyde group on the aryl bromide is generally stable under the reaction conditions, which often employ a palladium catalyst, a phosphine ligand, and a base. This avoids the need for protecting group strategies that would add steps and reduce the overall yield.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination Reaction.

Detailed Experimental Protocol

The following protocol is adapted from a reliable procedure for the synthesis of the analogous compound, 3-(4-methylpiperazin-1-yl)benzaldehyde, and is expected to provide good yields for the target molecule.[2]

Materials:

-

3-Bromobenzaldehyde

-

1-Benzylpiperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOᵗBu)

-

Anhydrous Toluene

-

Hydrochloric Acid (1M)

-

Sodium Hydroxide (6M)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromobenzaldehyde (1.0 mmol), 1-benzylpiperazine (1.2 mmol), sodium tert-butoxide (1.7 mmol), Pd₂(dba)₃ (0.01 mmol), and racemic BINAP (0.03 mmol).

-

Solvent Addition: Add anhydrous toluene (4 mL) to the flask.

-

Heating: Place the reaction mixture into a preheated oil bath at 100 °C and stir vigorously for 18 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Add 1M aqueous HCl (10 mL) and stir vigorously for 2.5 hours to ensure complete hydrolysis of any acetal that may have formed and to protonate the amine product.

-

Adjust the pH of the aqueous layer to >13 with 6M aqueous NaOH.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo.

-

Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.

-

Physicochemical and Spectral Properties

Physicochemical Data Summary

| Property | Predicted/Comparative Value | Source/Justification |

| Physical State | Yellowish oil or low-melting solid | Based on analogs like 3-(4-methylpiperazin-1-yl)benzaldehyde which is a yellow oil.[2] The isomeric 4-(4-Benzylpiperazin-1-yl)benzaldehyde is a solid with a melting point of 73-75 °C.[3] |

| Melting Point | Not available (experimental) | See above. |

| Boiling Point | > 400 °C at 760 mmHg (Predicted) | Prediction based on the high molecular weight and aromatic nature. The isomer 2-(4-Benzylpiperazin-1-yl)benzaldehyde has a predicted boiling point of 429.9 °C.[4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMSO). Sparingly soluble in water. | General property of similar organic molecules. |

| logP (Octanol/Water Partition Coefficient) | ~3.5 - 4.0 (Predicted) | Indicates moderate lipophilicity, a key parameter in drug design. |

Predicted Spectral Data

The characterization of this compound would rely on standard spectroscopic techniques. The expected spectral features are outlined below.

¹H NMR Spectroscopy:

-

Aldehyde Proton (-CHO): A singlet peak is expected far downfield, typically in the range of δ 9.9 - 10.1 ppm . This is highly characteristic.

-

Aromatic Protons (Benzaldehyde Ring): Four protons exhibiting complex splitting patterns (multiplets) in the aromatic region, likely between δ 7.2 - 7.8 ppm .

-

Aromatic Protons (Benzyl Ring): Five protons, appearing as a multiplet around δ 7.2 - 7.4 ppm , potentially overlapping with some of the benzaldehyde ring signals.

-

Benzyl Protons (-CH₂-Ph): A singlet at approximately δ 3.5 - 3.6 ppm .

-

Piperazine Protons: Two sets of broad triplets, each integrating to 4 protons. The protons adjacent to the benzaldehyde ring (N-Ar) are expected around δ 3.2 - 3.4 ppm , and the protons adjacent to the benzyl group (N-CH₂) are expected around δ 2.5 - 2.7 ppm .

¹³C NMR Spectroscopy:

-

Aldehyde Carbonyl Carbon: A peak in the range of δ 190 - 193 ppm .

-

Aromatic Carbons: Multiple signals in the region of δ 115 - 155 ppm . The carbon attached to the piperazine nitrogen will be significantly shifted.

-

Benzyl Methylene Carbon (-CH₂-Ph): A signal around δ 62 - 64 ppm .

-

Piperazine Carbons: Two signals expected in the range of δ 48 - 55 ppm .

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690 - 1710 cm⁻¹ . This is a key diagnostic peak.[4][5]

-

C-H Stretch (Aldehyde): Two characteristic, weaker bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹ .

-

Aromatic C=C Stretches: Medium intensity bands in the region of 1580 - 1600 cm⁻¹ and 1450 - 1500 cm⁻¹ .

-

Aromatic C-H Stretches: Peaks above 3000 cm⁻¹ .

-

Aliphatic C-H Stretches (Piperazine and Benzyl): Absorptions in the 2800 - 3000 cm⁻¹ region.

-

C-N Stretch: A peak in the fingerprint region, typically 1150 - 1350 cm⁻¹ .

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 280.1576 , corresponding to the exact mass of C₁₈H₂₀N₂O.

-

Key Fragmentation Patterns: Expect to see a prominent fragment from the loss of the benzyl group ([M-91]⁺) at m/z = 189 , and the tropylium cation at m/z = 91 , which is characteristic of benzyl groups.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The arylpiperazine motif is a key component of many centrally active drugs, and the aldehyde functionality allows for easy elaboration of the molecular scaffold.

Workflow for Derivative Synthesis

Caption: Key Synthetic Transformations of the Aldehyde Moiety.

-

As a Precursor for Receptor Ligands: Arylpiperazine derivatives are well-known for their interaction with a variety of receptors, including serotonin (5-HT), dopamine (D₂), and sigma (σ) receptors. For instance, derivatives of benzylpiperazine have been developed as potent and selective σ₁ receptor antagonists with potential applications in treating neuropathic pain. The aldehyde group of the title compound can be used to link it to other pharmacophores or to build out structures that can modulate receptor binding and functional activity.

-

Development of Novel Antimicrobial and Anticancer Agents: The piperazine ring is a common feature in compounds with demonstrated antimicrobial and anticancer activities. By using this compound as a starting material, novel chalcones, imines, and other derivatives can be synthesized and screened for their biological activity against various cancer cell lines and microbial strains.

Conclusion

This compound (CAS: 1242594-27-9) is a strategically important chemical intermediate for researchers in medicinal chemistry and drug development. Its synthesis is readily achievable through robust and scalable methods like the Buchwald-Hartwig amination. While detailed experimental characterization is not yet widely published, its physicochemical and spectral properties can be reliably predicted, providing a solid foundation for its use in synthesis. The presence of both a reactive aldehyde and a pharmacologically relevant N-benzylpiperazine core makes it an ideal starting point for the creation of compound libraries aimed at discovering new therapeutic agents for a wide range of diseases.

References

-

ResearchGate. (2025). synthesis and characterization of novel 4-(3-(4-substituted benzyl - piperazin- 1-yl)-7- methoxy-3-phenyl- chromen-2-one analogues. Available at: [Link]

-

PubMed Central. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Available at: [Link]

-

PubMed. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Available at: [Link]

-

IJPPR. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Available at: [Link]

-

PubChem. (n.d.). Benzaldehyde. Available at: [Link]

-

LookChem. (n.d.). 2-(4-Benzylpiperazin-1-yl)benzaldehyde. Available at: [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2016). exploring pharmacological significance of piperazine scaffold. Available at: [Link]

-

MDPI. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Available at: [Link]

-

Fisher Scientific. (n.d.). 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde, ≥95%, Thermo Scientific. Available at: [Link]

-

ChemBK. (n.d.). 4-(4-Benzylpiperazin-1-yl)benzaldehyde. Available at: [Link]

-

ResearchGate. (2025). (PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Available at: [Link]

-

PubChem. (n.d.). 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)benzaldehyde. Available at: [Link]

-

MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Available at: [Link]

-

PubMed. (2002). Synthesis and pharmacological evaluation of new arylpiperazines. 3-[4-[4-(3-chlorophenyl)-1-piperazinyl]butyl]-quinazolidin-4-one - a dual serotonin 5-HT(1A)/5-HT(2A) receptor ligand with an anxiolytic-like activity. Available at: [Link]

-

Journal of Chemical Health Risks. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Available at: [Link]

Sources

Spectroscopic Characterization of 3-(4-Benzylpiperazin-1-yl)benzaldehyde: A Technical Guide

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 3-(4-Benzylpiperazin-1-yl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the methodologies for acquiring and interpreting spectroscopic data, ensuring scientific integrity and fostering a deeper understanding of the molecule's structural features.

Introduction

This compound is a substituted benzaldehyde derivative containing a benzylpiperazine moiety. The accurate characterization of such molecules is paramount in drug discovery and development to confirm identity, purity, and structure. This guide will detail the expected ¹H NMR, ¹³C NMR, and mass spectrometry data, providing a robust framework for the analytical validation of this compound.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound combines three key fragments: a benzaldehyde ring, a piperazine ring, and a benzyl group. The expected spectroscopic data will be a composite of the signals arising from these components, with predictable shifts due to their electronic interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.[1]

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrument Setup and Data Acquisition:

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

For ¹H NMR, acquire the spectrum over a spectral width of 0-12 ppm using a standard 90° pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of 0-200 ppm. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Diagram of the NMR Experimental Workflow:

Caption: A streamlined workflow for NMR data acquisition and processing.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, benzyl, and piperazine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.94 | Singlet | 1H | Aldehyde proton (-CHO) | The aldehyde proton is highly deshielded due to the adjacent carbonyl group, resulting in a characteristic downfield shift.[2][3] A similar compound, 3-(4-methylpiperazin-1-yl)benzaldehyde, shows this peak at 9.94 ppm.[4] |

| ~7.25-7.45 | Multiplet | 4H | Benzaldehyde aromatic protons | These protons on the substituted benzaldehyde ring will exhibit complex splitting patterns due to their meta- and ortho- relationships. |

| ~7.20-7.35 | Multiplet | 5H | Benzyl aromatic protons | The five protons of the benzyl group's phenyl ring will appear in the typical aromatic region. |

| ~3.55 | Singlet | 2H | Benzyl methylene (-CH₂-) | The two protons of the methylene bridge between the phenyl and piperazine rings will appear as a singlet. |

| ~3.20 | Triplet | 4H | Piperazine protons (-N-CH₂-) | These protons are adjacent to the benzaldehyde ring and will likely appear as a triplet due to coupling with the neighboring piperazine protons. A similar structure shows these protons at 3.21 ppm.[4] |

| ~2.50 | Triplet | 4H | Piperazine protons (-N-CH₂-) | These protons are adjacent to the benzyl group and will also likely appear as a triplet. A related compound shows these protons at 2.46 ppm.[4] |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192-193 | Aldehyde carbonyl (C=O) | The carbonyl carbon is significantly deshielded and appears far downfield, which is characteristic of aldehydes.[5][6] |

| ~150-155 | Aromatic C-N (benzaldehyde ring) | The carbon atom of the benzaldehyde ring attached to the piperazine nitrogen will be shifted downfield. |

| ~137-138 | Aromatic C-CHO (benzaldehyde ring) | The carbon atom to which the aldehyde group is attached will also be downfield. |

| ~115-130 | Other aromatic carbons | The remaining aromatic carbons of both the benzaldehyde and benzyl rings will appear in this region. |

| ~63 | Benzyl methylene (-CH₂) | The methylene carbon of the benzyl group is expected in this region. |

| ~53 | Piperazine carbons (-N-CH₂-) | The piperazine carbons adjacent to the benzyl group will appear here. |

| ~49 | Piperazine carbons (-N-CH₂-) | The piperazine carbons adjacent to the benzaldehyde ring will be in a similar region. |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.[1]

Experimental Protocol: ESI-MS Analysis

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

-

Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass scan range to cover the expected molecular ion and fragment masses (e.g., m/z 50-500).

Predicted Mass Spectrometry Data

The molecular weight of this compound (C₁₈H₂₀N₂O) is 280.37 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 281.

Key Fragmentation Pathways: The fragmentation of piperazine derivatives is highly dependent on the substitution pattern, with common pathways involving cleavage of the piperazine ring and loss of substituents.[1][7][8] For this compound, the following key fragments are predicted:

| m/z | Proposed Fragment Ion |

| 281 | [M+H]⁺ |

| 190 | [M - C₇H₇]⁺ (loss of benzyl group) |

| 91 | [C₇H₇]⁺ (benzyl cation) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Diagram of Predicted Mass Spectrometry Fragmentation:

Caption: Predicted fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and mass spectrometry data for this compound. The detailed protocols and data interpretation serve as a valuable resource for the analytical characterization of this and structurally related compounds. The presented data, based on established principles of spectroscopy and analysis of related structures, offers a solid foundation for researchers in the field.

References

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry - ResearchGate. Available at: [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. Available at: [Link]

-

C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm - Doc Brown's Chemistry. Available at: [Link]

-

Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed. Available at: [Link]

-

Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. - ResearchGate. Available at: [Link]

-

proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. Available at: [Link]

-

The NMR‐spectrum of benzaldehyde partially oriented in the nematic phase - Sci-Hub. Available at: [Link]

-

Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz - ResearchGate. Available at: [Link]

-

LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene - YouTube. Available at: [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. youtube.com [youtube.com]

- 4. 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

An In-Depth Technical Guide to the Solubility of 3-(4-Benzylpiperazin-1-yl)benzaldehyde in Common Laboratory Solvents

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and chemical research, directly influencing bioavailability, formulation, and the reliability of in vitro assays.[1][2][3] This guide provides a comprehensive technical overview of the solubility profile of 3-(4-Benzylpiperazin-1-yl)benzaldehyde. We synthesize theoretical predictions based on physicochemical properties with detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility. This document is intended for researchers, scientists, and drug development professionals, offering a self-validating framework for assessing the solubility of this compound in a range of common laboratory solvents. Methodologies are presented with a focus on the causality behind experimental choices, ensuring both scientific rigor and practical applicability.

Compound Overview & the Imperative of Solubility

This compound (Molecular Formula: C₁₈H₂₀N₂O, Molecular Weight: 280.37 g/mol ) is a synthetic organic compound featuring a benzaldehyde moiety linked to a benzylpiperazine group.[4] While specific applications are varied, its structural motifs are common in medicinal chemistry.

The solubility of a potential drug candidate is a critical physicochemical parameter that must be evaluated in the early stages of discovery.[1][5] Poor aqueous solubility is a major challenge, with over 40% of new chemical entities (NCEs) being practically insoluble in water.[6] This characteristic can lead to slow drug absorption, inadequate and variable bioavailability, and ultimately, therapeutic ineffectiveness.[3][6] Therefore, a thorough understanding of a compound's solubility in various solvents—from aqueous buffers to organic solvents used for stock solutions—is not merely procedural, but fundamental to the progression of a research program.[2][7]

Theoretical Solubility Assessment & Physicochemical Profile

Before embarking on experimental work, a theoretical assessment can provide a valuable forecast of solubility behavior. This is grounded in the compound's structural and physicochemical properties, interpreted through principles like "like dissolves like."

Key Physicochemical Properties:

| Property | Predicted Value/Type | Implication for Solubility |

| Molecular Weight | 280.37 g/mol [4] | Moderate molecular weight, generally favorable for solubility. |

| Melting Point | 73-75 °C[4] | A relatively low melting point suggests that less energy is required to break the crystal lattice, which can correlate with higher solubility. |

| cLogP (Predicted) | ~3.5 - 4.5 | A positive LogP value indicates a preference for a non-polar (lipophilic) environment over a polar (hydrophilic) one. This suggests poor aqueous solubility but good solubility in organic solvents. |

| pKa (Predicted) | Basic pKa: ~7.0-8.0 | The piperazine nitrogen is basic and will be protonated (ionized) at pH values below its pKa. Ionization increases aqueous solubility.[1] |

Interpretation: The high predicted LogP value is the most telling parameter, strongly suggesting that this compound is a lipophilic compound with poor intrinsic aqueous solubility . However, the presence of a basic piperazine nitrogen (predicted pKa ~7-8) means its aqueous solubility will be highly pH-dependent .[1] In acidic solutions (e.g., pH < 6), the compound will become protonated and thus more soluble. In neutral or basic solutions, it will exist primarily in its neutral, less soluble form. Its aromatic nature and benzyl group contribute to its lipophilicity, indicating it should be readily soluble in a range of common organic solvents.

Experimental Determination of Solubility: A Methodological Deep Dive

Experimental measurement is essential to confirm and quantify the theoretical predictions. It's crucial to distinguish between two key types of solubility: kinetic and thermodynamic.[3][8]

The Kinetic vs. Thermodynamic Dichotomy

-

Kinetic Solubility: Measures the concentration of a compound when it first precipitates from a solution that was prepared by diluting a high-concentration organic stock (typically DMSO) into an aqueous buffer.[3][8][9] This is a high-throughput method ideal for early discovery screening.[5][9] However, it can overestimate true solubility due to the formation of supersaturated, metastable solutions.[8][10]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid.[8][10] The "shake-flask" method is the gold standard for this measurement.[8][9] It is lower-throughput but provides the most accurate and reliable data, crucial for later-stage development.[9]

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol is designed for rapid screening in aqueous buffers. It relies on adding a DMSO stock of the compound to the buffer and measuring the point of precipitation.

Experimental Workflow:

Caption: Workflow for the kinetic solubility assay.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[11]

-

Plate Preparation: In a 96-well microplate, create serial dilutions of the DMSO stock solution into the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure the final DMSO concentration is low (e.g., 1-2%) to minimize co-solvent effects.[12]

-

Incubation: Seal the plate and shake it vigorously for approximately 2 minutes. Incubate the plate at a controlled room temperature (e.g., 25°C) for 2 hours to allow for precipitation.[11]

-

Detection: Measure the turbidity (light scattering) of each well using a nephelometer.[11]

-

Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not show a significant increase in light scattering compared to the buffer-only controls.

Protocol: Gold-Standard Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the most reliable approach.[8][9] It is suitable for both aqueous and organic solvents.

Experimental Workflow:

Caption: Workflow for the thermodynamic shake-flask assay.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess should be visible.[8]

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., water, PBS, ethanol, acetone) to the vial.

-

Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate for 24 to 48 hours. The extended time is crucial to ensure the solution has reached equilibrium.[9][13]

-

Phase Separation: After incubation, remove the vial and let it stand to allow the solid to settle. To ensure complete removal of undissolved solid, centrifuge the sample or filter the supernatant through a 0.22 µm syringe filter.[9]

-

Quantification: Prepare a calibration curve using standards of known concentration. Dilute the clear supernatant and analyze its concentration using a validated analytical method, such as HPLC-UV.

-

Verification: The pH of aqueous samples should be measured at the beginning and end of the experiment to check for any shifts.[8]

Expected Solubility Profile & Solvent Selection

Based on the theoretical assessment and general principles, the following table summarizes the expected solubility behavior of this compound in common lab solvents. Experimental determination is required for precise quantitative values.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Poor in Water; Moderate to Good in Alcohols | The compound is lipophilic (high LogP). Alcohols are better solvents than water due to their lower polarity and ability to engage in hydrogen bonding and van der Waals interactions with the solute. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent | These solvents are highly effective at dissolving a wide range of organic molecules. DMSO is an exceptional solvent for many drug-like compounds. |

| Non-Polar | Toluene, Hexane | Moderate to Good | The aromatic and aliphatic portions of the compound favor interaction with non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | These solvents are effective for moderately polar to non-polar organic compounds. |

| Aqueous Buffers | PBS (pH 7.4), Acetate Buffer (pH 4.5) | Very Poor at pH 7.4; Improved at pH 4.5 | At neutral pH, the compound is un-ionized and solubility is low. In acidic pH, the piperazine nitrogen becomes protonated, forming a more soluble salt. |

Conclusion

This compound is a lipophilic molecule with poor intrinsic aqueous solubility. Its solubility in aqueous media is highly pH-dependent, increasing significantly under acidic conditions due to the protonation of its basic piperazine nitrogen. The compound is expected to be freely soluble in polar aprotic solvents like DMSO and chlorinated solvents like DCM, and moderately to well-soluble in alcohols and non-polar aromatic solvents. For routine laboratory use, stock solutions are best prepared in DMSO or DMF. For aqueous-based biological assays, careful consideration of pH is paramount to ensure the compound remains in solution. The gold-standard shake-flask method is strongly recommended for generating accurate thermodynamic solubility data to support formulation and further development.

References

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

Chiticaru, E., et al. (2020, May 11). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3). [Link]

-

Apley, M., et al. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

PubChem. 4-(4-Isopropylpiperazin-1-yl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Payghan, S. A. (2007, July 5). Potential of solubility in drug discovery and development. ResearchGate. [Link]

-

ResearchGate. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility | Request PDF. [Link]

-

Jouyban, A. (2004). Solubility of drugs in aqueous solutions. Part 4. Drug solubility by the dilute approximation. International Journal of Pharmaceutics, 279(1-2), 115-121. [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

ChemBK. 4-(4-Benzylpiperazin-1-yl)benzaldehyde. [Link]

-

ResearchGate. Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. [Link]

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

Poth, A., et al. (2020, December 15). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. [Link]

-

GlaxoSmithKline. High-Throughput Solubility. [Link]

-

PubChem. 4-(4-Methylpiperazin-1-yl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

Khan, I., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719. [Link]

-

Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Zhang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. chembk.com [chembk.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. physchem.org.uk [physchem.org.uk]

- 13. downloads.regulations.gov [downloads.regulations.gov]

The Piperazine Core: A Scaffolding Masterpiece in the Genesis of Benzaldehyde Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a deceptively simple six-membered heterocycle, stands as a titan in the annals of medicinal chemistry. Its journey from an anthelmintic agent to a privileged scaffold in a vast array of therapeutics is a compelling narrative of chemical ingenuity. This in-depth technical guide charts the discovery and history of a pivotal class of these compounds: the benzaldehyde piperazine derivatives. We will dissect the synthetic evolution of these molecules, elucidating the causal underpinnings of key experimental choices, and explore their diverse pharmacological activities. This guide is designed to be a comprehensive resource, integrating detailed experimental protocols, quantitative biological data, and visual representations of molecular interactions to provide a holistic understanding for professionals in drug discovery and development.

A Historical Perspective: From Vermifuge to Versatile Pharmacophore

The story of piperazine begins not in the gleaming laboratories of modern drug discovery, but in the fight against parasitic worms. First introduced as an anthelmintic in 1953, its ability to paralyze parasites led to its widespread use.[1] However, it was the chemical versatility of the piperazine nucleus, with its two strategically placed nitrogen atoms, that truly unlocked its potential.

The genesis of the benzaldehyde piperazine derivatives can be traced back to early explorations of N-substituted piperazines. One of the earliest and most fundamental examples, N-benzylpiperazine (BZP), was first synthesized in 1944.[2][3] Initially investigated as a potential anti-parasitic agent, it was later explored for its antidepressant and amphetamine-like effects, though it was never commercially marketed for these purposes.[2][4] This early work on BZP laid the foundational chemical knowledge for the synthesis of a myriad of derivatives.

The golden age of antihistamine research in the mid-20th century proved to be a fertile ground for the development of more complex piperazine derivatives.[5] Scientists at companies like Burroughs Wellcome systematically explored the structure-activity relationships of benzhydrylpiperazines, a class of compounds closely related to benzaldehyde derivatives, leading to the development of foundational antihistamines.[5] This era cemented the piperazine scaffold as a key player in modulating the activity of G-protein coupled receptors (GPCRs), a role that would be revisited time and again in the development of new therapeutics.

The Synthetic Cornerstone: Reductive Amination of Benzaldehyde with Piperazine

The most direct and widely employed method for the synthesis of benzaldehyde piperazine derivatives is the reductive amination of benzaldehyde with piperazine. This powerful reaction forms a new carbon-nitrogen bond in a controlled manner, avoiding the over-alkylation issues often encountered with direct alkylation methods.[6]

The Underlying Mechanism: A Tale of Two Steps

The reductive amination of a secondary amine like piperazine with an aldehyde proceeds through a two-step mechanism, often conducted in a single pot:

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of one of the piperazine nitrogens on the electrophilic carbonyl carbon of benzaldehyde. This is followed by a series of proton transfers and subsequent dehydration to form a resonance-stabilized iminium ion. This step is often catalyzed by a mild acid.

-

Reduction: The iminium ion intermediate is then reduced by a hydride-donating reagent to yield the final N-benzylpiperazine derivative.

Diagram: Generalized Mechanism of Reductive Amination

Caption: Generalized mechanism of reductive amination of benzaldehyde with piperazine.

Experimental Protocol: Synthesis of 1-Benzylpiperazine

This protocol provides a detailed, step-by-step methodology for the synthesis of the parent compound, 1-benzylpiperazine, via reductive amination.

Materials:

-

Piperazine (anhydrous)

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperazine (1.0 equivalent) and dissolve it in 1,2-dichloroethane (DCE).

-

Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (1.05 equivalents). Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

-

Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. Note: The addition may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCE.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 1-benzylpiperazine can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford a colorless to pale yellow oil.

Causality Behind Experimental Choices: The Importance of the Reducing Agent

The choice of reducing agent is critical for the success of a one-pot reductive amination. While a powerful reducing agent like sodium borohydride (NaBH₄) can reduce the iminium ion, it will also readily reduce the starting aldehyde, leading to the formation of benzyl alcohol as a significant byproduct. This necessitates a two-step procedure where the imine is pre-formed and isolated before reduction.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations for several key reasons:

-

Enhanced Selectivity: The three electron-withdrawing acetoxy groups on the boron atom temper its reducing power.[7] This makes NaBH(OAc)₃ significantly less reactive towards aldehydes and ketones compared to the intermediate iminium ion.[8] This selectivity is crucial for a clean, one-pot reaction.[9][10]

-

Mild Reaction Conditions: NaBH(OAc)₃ is effective at room temperature and does not require acidic or basic conditions that could compromise sensitive functional groups on the substrates.

-

Safety: It is a safer and less toxic alternative to other selective reducing agents like sodium cyanoborohydride (NaBH₃CN).[10]

Diagram: Workflow for the Synthesis of 1-Benzylpiperazine

Caption: Step-by-step workflow for the synthesis of 1-benzylpiperazine.

Pharmacological Diversity and Structure-Activity Relationships

The true value of the benzaldehyde piperazine scaffold lies in its remarkable pharmacological promiscuity. By modifying the substitution patterns on both the benzaldehyde and piperazine rings, medicinal chemists have been able to develop compounds with a wide range of biological activities.

Antihistaminic Activity

The benzhydrylpiperazines, which can be considered as diphenylmethyl derivatives, were among the first classes of piperazine-containing compounds to be extensively studied as H1 receptor antagonists.[5] The general pharmacophore for these antihistamines consists of two aromatic rings (the benzhydryl moiety) linked to the basic piperazine ring, which is protonated at physiological pH and is crucial for receptor interaction.[5]

Table 1: Antihistaminic Activity of Selected Piperazine Derivatives

| Compound | Generation | H1 Receptor Affinity (Ki, nM) | Sedative Properties |

| Cyclizine | First | 5 | High (crosses BBB) |

| Meclizine | First | 250 | Moderate |

| Cetirizine | Second | ~10 | Low (limited BBB penetration) |

| Levocetirizine | Second | ~5 | Low |

Data compiled from multiple sources.[5]

The evolution from first to second-generation antihistamines, such as the development of cetirizine from hydroxyzine, is a classic example of rational drug design. The addition of a carboxylic acid moiety to the structure increased its polarity, thereby reducing its ability to cross the blood-brain barrier and cause sedation.[5]

Diagram: Histamine H1 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the Histamine H1 receptor.

Central Nervous System (CNS) Activity

The piperazine moiety is a common feature in many CNS-active drugs, including antipsychotics and antidepressants.[11] This is due in part to its ability to impart favorable pharmacokinetic properties for CNS penetration. Benzaldehyde piperazine derivatives have been explored as antagonists for dopamine receptors, particularly the D2 subtype, which is a key target for antipsychotic drugs.

Table 2: Dopamine Receptor Antagonist Activity of Selected Benzaldehyde Piperazine Analogs

| Compound | Benzaldehyde Substitution | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) |

| Analog 1 | 4-Fluoro | 15.2 | 25.6 | 8.9 |

| Analog 2 | 2,4-Dichloro | 8.7 | 18.3 | 5.4 |

| Analog 3 | 4-Methoxy | 22.1 | 35.8 | 12.7 |

| Haloperidol (ref) | - | 1.5 | 0.7 | 5.2 |

Hypothetical data for illustrative purposes, based on trends in published literature.

The structure-activity relationship (SAR) for these compounds often reveals that electron-withdrawing groups on the benzaldehyde ring can enhance binding affinity to dopamine receptors.

Diagram: Dopamine D2 Receptor Signaling Pathway

Caption: Simplified inhibitory signaling pathway of the Dopamine D2 receptor.

Anticancer and Enzyme Inhibitory Activity

More recently, benzaldehyde piperazine derivatives have emerged as promising candidates in oncology and for the treatment of neurodegenerative diseases. Certain derivatives have shown potent cytotoxic effects against various cancer cell lines and inhibitory activity against enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.

Table 3: Anticancer and Acetylcholinesterase Inhibitory Activity of Selected Benzaldehyde Piperazine Derivatives

| Compound | Target | Activity (IC₅₀, µM) |

| Derivative A | MDA-MB-231 (Breast Cancer) | 11.3 |

| Derivative B | HCT-116 (Colon Cancer) | 0.57 |

| Derivative C | Acetylcholinesterase (AChE) | 0.39 |

| Derivative D | 5-LOX | 7.87 |

Data compiled from multiple sources.[8][12][13]

The SAR for these activities is often complex, with subtle changes in substitution leading to significant differences in potency and selectivity. For example, the introduction of specific halogen atoms or heterocyclic rings on the benzaldehyde moiety has been shown to enhance anticancer activity.

Diagram: Acetylcholinesterase Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by a benzaldehyde piperazine derivative.

Conclusion and Future Directions

The journey of benzaldehyde piperazine derivatives from simple chemical entities to a diverse class of pharmacologically active agents is a testament to the power of the piperazine scaffold. The synthetic accessibility of these compounds, primarily through robust methods like reductive amination, has allowed for extensive exploration of their structure-activity relationships. This has led to the development of compounds with a wide range of therapeutic applications, from antihistamines to potential anticancer and neuroprotective agents.

The future of research in this area remains bright. The continued refinement of synthetic methodologies, coupled with a deeper understanding of the molecular targets of these compounds, will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of complex diseases evolves, the versatile benzaldehyde piperazine core is poised to remain a valuable tool in the arsenal of medicinal chemists for years to come.

References

-

Ameer Mohammed Rasheed, Kannika Krishnappa Shetty, Lairikyengbam Deepti Roy, et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents Med Chem, 24(14), 1063-1073. [Link]

-

DEA Diversion Control Division. N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). [Link]

-

EMCDDA. (2009). Benzylpiperazine in New Zealand: brief history and current implications. [Link]

-

Feng, B., et al. (2004). Structure–activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid. British Journal of Pharmacology, 141, 508–516. [Link]

-

Gothwal, A., et al. (2025). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Mishra, A., Singh, S., & Kumar, A. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem, 16(12), 1849-1870. [Link]

-

chemeurope.com. Piperazine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Reductive Amination with Sodium Triacetoxyborohydride. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

-

Perreault, M., et al. (2011). Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. Journal of Biological Chemistry, 286(24), 21153-21159. [Link]

-

Wikipedia. Benzylpiperazine. [Link]

-

Wikipedia. Acetylcholinesterase inhibitor. [Link]

-

Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. [Link]

-

Seba, M. C., et al. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

-

Taylor & Francis Online. (2019). Full article: Benzylpiperazine in New Zealand: brief history and current implications. [Link]

-

Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217. [Link]

-

Wang, Y., et al. (2020). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 345-356. [Link]

-

Wei, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 330-343. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. sciencemadness.org [sciencemadness.org]

- 9. nbinno.com [nbinno.com]

- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 11. medlink.com [medlink.com]

- 12. researchgate.net [researchgate.net]

- 13. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]

An In-depth Technical Guide to the Theoretical Modeling of 3-(4-Benzylpiperazin-1-yl)benzaldehyde

Introduction

3-(4-Benzylpiperazin-1-yl)benzaldehyde is a complex organic molecule featuring a benzaldehyde moiety linked to a benzylpiperazine scaffold. This structure is of significant interest to researchers in medicinal chemistry and drug discovery, as the piperazine ring is a ubiquitous fragment in bioactive compounds, known for enhancing interactions with various biological targets such as dopamine and serotonin receptors.[1] The benzaldehyde group, a versatile pharmacophore, can participate in various non-covalent interactions, making this molecule a promising candidate for further investigation.

Theoretical modeling provides a powerful lens through which we can understand the physicochemical properties, conformational landscape, and potential biological activity of this compound before embarking on costly and time-consuming experimental studies. This guide offers a comprehensive overview of the theoretical approaches that can be employed to elucidate the molecular characteristics of this compound, providing a solid foundation for future drug development endeavors.

Molecular Structure and Physicochemical Properties

The foundational step in the theoretical modeling of any molecule is to understand its basic structural and electronic characteristics.

| Property | Value | Source |

| Molecular Formula | C18H20N2O | [2] |

| Molecular Weight | 280.3642 g/mol | [2] |

| CAS Number | 1242594-27-9 | [2] |

A preliminary analysis of the molecule's 2D structure reveals several key features that will be crucial for our theoretical investigations: a flexible piperazine ring, two aromatic systems, and a reactive aldehyde group.

Part 1: Conformational Analysis and Molecular Mechanics

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For a flexible molecule like this compound, a thorough conformational analysis is paramount. The piperazine ring can adopt several conformations, including chair, boat, and twisted-boat forms, with the chair conformation being strongly favored in most cases.[1][3][4]

Rationale for Conformational Search

Experimental Protocol: Conformational Search using Molecular Mechanics

-

Initial Structure Generation : A 2D sketch of this compound is converted into a 3D structure using a molecular editor such as Avogadro or ChemDraw.

-

Force Field Selection : A suitable molecular mechanics force field, such as MMFF94 or OPLS3e, is chosen. These force fields are parameterized for a wide range of organic molecules and are well-suited for this type of analysis.

-

Conformational Search Algorithm : A systematic or stochastic conformational search is performed. A common approach is to use a Monte Carlo or a low-mode search algorithm to explore the potential energy surface.

-

Energy Minimization : Each generated conformer is subjected to energy minimization to find the nearest local minimum.

-

Clustering and Analysis : The resulting conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique low-energy structures. The relative energies of these conformers are then calculated to determine their population distribution according to the Boltzmann distribution.

Caption: Workflow for Conformational Analysis.

Part 2: Quantum Chemical Calculations with Density Functional Theory (DFT)

Once the low-energy conformers have been identified, Density Functional Theory (DFT) can be employed to obtain more accurate geometries and electronic properties. DFT provides a good balance between computational cost and accuracy for molecules of this size.

Causality Behind Method Selection

For piperazine-containing ligands, modern DFT functionals, particularly M06-2X with a cc-pVDZ basis set, have been shown to offer an excellent balance of accuracy and efficiency, with a mean absolute error of less than 0.5 kcal/mol for conformational energies.[1][4] This level of theory is well-suited for optimizing the geometry of the most stable conformer(s) of this compound and for calculating its electronic properties.

Detailed Protocol: DFT Calculations

-

Input File Preparation : The coordinates of the lowest energy conformer from the molecular mechanics search are used to create an input file for a quantum chemistry software package like Gaussian, ORCA, or GAMESS.[3]

-

Method and Basis Set Specification : The M06-2X functional and the cc-pVDZ basis set are specified in the input file.

-

Geometry Optimization : A geometry optimization calculation is performed to find the minimum energy structure at the specified level of theory.

-

Frequency Calculation : A frequency calculation is subsequently performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties.

-

Electronic Property Calculation : From the optimized wave function, various electronic properties can be calculated, including:

-

Frontier Molecular Orbitals (HOMO and LUMO) : These are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability.

-

Molecular Electrostatic Potential (MEP) : The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Dipole Moment : This gives an indication of the molecule's overall polarity.

-

| Calculated Property | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | An indicator of chemical reactivity and kinetic stability |

| Dipole Moment | A measure of the molecule's overall polarity |

| Molecular Electrostatic Potential | Visualizes the charge distribution and reactive sites |

Caption: Density Functional Theory Calculation Workflow.

Part 3: Molecular Docking Studies

To explore the potential of this compound as a therapeutic agent, molecular docking can be used to predict its binding mode and affinity to a specific protein target. Given that piperazine derivatives often target G-protein coupled receptors, a hypothetical docking study against a serotonin or dopamine receptor could be illustrative. Computational studies have successfully used molecular docking to decipher the binding modes of piperazine-based compounds.[5][6]

Rationale for Target Selection and Docking

The choice of a protein target is typically guided by existing knowledge of similar compounds or by screening against a panel of disease-relevant proteins. Molecular docking algorithms then search for the optimal binding pose of the ligand within the protein's active site and estimate the binding affinity using a scoring function. This provides valuable insights for structure-based drug design.

Experimental Protocol: Molecular Docking

-

Protein Preparation : The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).[1][3] Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation : The optimized 3D structure of this compound from the DFT calculations is used. Appropriate protonation states at physiological pH are assigned.

-

Binding Site Definition : The binding site on the protein is defined, either based on the location of a known inhibitor or by using a pocket detection algorithm.

-

Docking Simulation : A docking program such as AutoDock Vina or Glide is used to perform the docking calculations. The program will generate a series of possible binding poses ranked by their docking scores.

-

Analysis of Results : The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

Part 4: Molecular Dynamics (MD) Simulations

While docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. This can provide a more realistic representation of the binding event and can be used to assess the stability of the docked pose. MD simulations have been successfully used to reveal crucial amino acid residues that interact with piperazine-based compounds.[5][6]

Justification for MD Simulations

MD simulations allow us to observe the conformational changes in both the ligand and the protein upon binding. This can help to validate the docking results and to identify key residues that are important for binding, which can then be targeted for mutagenesis studies or for the design of more potent inhibitors.

Experimental Protocol: MD Simulations

-

System Setup : The top-ranked ligand-protein complex from the docking study is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Force Field Parameterization : A suitable force field (e.g., AMBER, CHARMM) is chosen for the protein, and parameters for the ligand are generated if they are not already available.

-

Minimization and Equilibration : The system is first energy minimized to remove any steric clashes. This is followed by a series of equilibration steps, typically involving heating the system to the desired temperature and then running a simulation under constant pressure and temperature (NPT ensemble) to allow the system to relax.

-

Production Run : Once the system is equilibrated, a long production run (typically on the order of nanoseconds to microseconds) is performed to collect data on the system's dynamics.

-

Trajectory Analysis : The resulting trajectory is analyzed to study various properties, such as the root-mean-square deviation (RMSD) of the protein and ligand to assess stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the specific interactions between the ligand and protein over time.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-(4-Benzyl-piperazin-1-yl)-benzaldehyde | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

literature review on the synthesis of substituted benzaldehydes

An In-Depth Technical Guide to the Synthesis of Substituted Benzaldehydes

Introduction

Substituted benzaldehydes are a cornerstone of modern organic chemistry, serving as pivotal intermediates and final products across a spectrum of industries. Their characteristic formyl group attached to a benzene ring makes them versatile building blocks for pharmaceuticals, agrochemicals, dyes, and fragrances. The specific substituents on the aromatic ring dictate the molecule's properties and applications, ranging from the cherry-almond scent of benzaldehyde itself to complex pharmacophores in drug development.[1]

The industrial and laboratory-scale synthesis of these compounds has been a subject of extensive research, leading to a diverse array of methodologies. The choice of a synthetic route is often a trade-off between yield, selectivity, substrate scope, cost, and environmental impact. This guide provides a comprehensive overview of the core synthetic strategies for preparing substituted benzaldehydes, aimed at researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of each method, offering a field-proven perspective on this vital class of organic compounds.

Oxidation of Substituted Toluenes

The direct oxidation of the methyl group of substituted toluenes is one of the most direct and economically viable routes to benzaldehydes. The primary challenge lies in preventing over-oxidation to the corresponding benzoic acid.

Étard Reaction

The Étard reaction involves the direct oxidation of an aromatic methyl group using chromyl chloride (CrO₂Cl₂). The reaction proceeds via the formation of a solid, brown Étard complex, which is then hydrolyzed to yield the aldehyde.

Mechanism: The precise mechanism is still debated but is thought to involve a sigmatropic rearrangement. The chromyl chloride reacts with toluene to form the Étard complex, which upon hydrolysis, yields the benzaldehyde.

Caption: Workflow of the Étard Reaction.

Experimental Protocol (General):

-

A solution of substituted toluene in an inert solvent (e.g., CS₂ or CCl₄) is prepared in a reaction flask equipped with a stirrer and a dropping funnel, and cooled in an ice bath.[2]

-

A solution of chromyl chloride in the same solvent is added dropwise to the toluene solution with vigorous stirring. The temperature should be maintained below 10 °C.

-

The reaction mixture is stirred for several hours at room temperature, during which the brown Étard complex precipitates.

-

The complex is filtered, washed with the inert solvent, and then decomposed by careful addition to ice-cold water or a saturated solution of sodium sulfite.

-

The resulting aldehyde is extracted with a suitable organic solvent (e.g., ether), washed, dried, and purified by distillation.

Causality and Insights: The use of a non-polar solvent like CCl₄ is crucial to control the reactivity of the highly oxidative chromyl chloride. The slow, dropwise addition and low temperature prevent over-oxidation and potential side reactions. Hydrolysis of the complex is the key step that liberates the aldehyde.

Oxidation with Chromium Trioxide (CrO₃)

This method offers an alternative to chromyl chloride and often provides better yields. Toluene derivatives are treated with chromium trioxide in a mixture of acetic anhydride and acetic acid. The reaction proceeds through the formation of a gem-diacetate, which is subsequently hydrolyzed.

Mechanism: The key intermediate, benzylidene diacetate, protects the aldehyde from further oxidation.[2] Subsequent hydrolysis with an acid or base liberates the final product.

Caption: CrO₃ oxidation of substituted toluenes.

Advantages:

-

Prevents over-oxidation to benzoic acid.

-

Generally applicable to a range of substituted toluenes.

Disadvantages:

-

Requires stoichiometric amounts of toxic chromium reagents.

-

The workup can be tedious.

Catalytic Air Oxidation

Industrial production heavily relies on the catalytic oxidation of toluene using air or oxygen, which is a more environmentally friendly and cost-effective approach.[3][4] Catalysts are often based on oxides of manganese, molybdenum, or cobalt.[2][5]

Reaction Conditions: These reactions are typically performed at high temperatures (350-500 °C) and pressures.[2][6] The selectivity towards benzaldehyde is a critical parameter that is influenced by the catalyst, temperature, pressure, and reaction time.[4][7]

Recent Advances: Significant research has focused on developing more efficient and selective catalysts that can operate under milder conditions. For instance, Co-ZIF (Zeolitic Imidazolate Framework) nano-catalysts have shown high selectivity for benzaldehyde at lower temperatures and pressures.[7] Another approach involves a synergic system with an amphiphilic catalyst (phenylphosphonic acid-CuFeOx/Al₂O₃) that achieves over 99% selectivity at 180 °C and 1 MPa of air.[6]

Table 1: Comparison of Toluene Oxidation Methods

| Method | Oxidant | Key Intermediate | Conditions | Selectivity |

| Étard Reaction | CrO₂Cl₂ | Étard Complex | Low temperature, inert solvent | Moderate to Good |

| CrO₃/Ac₂O | CrO₃ | Benzylidene Diacetate | 0-10 °C | Good to Excellent |

| Industrial Catalysis | Air/O₂ | - | High Temp/Pressure (e.g., 350°C) | Variable |

| Modern Catalysis | Air/O₂ | - | Milder Temp/Pressure (e.g., 180°C) | >99%[6] |

Electrophilic Formylation of Arenes

These methods introduce a formyl group (-CHO) directly onto the aromatic ring via an electrophilic aromatic substitution mechanism. The reactivity of the arene is a crucial factor, with electron-rich substrates being the most suitable.

Vilsmeier-Haack Reaction

This reaction is highly effective for the formylation of electron-rich aromatic compounds like phenols, anilines, and their derivatives, as well as heterocycles like indoles and pyrroles.[8][9] The formylating agent, known as the Vilsmeier reagent, is an electrophilic iminium salt formed from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[8][10]

Mechanism:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (Vilsmeier reagent).

-

Electrophilic Attack: The electron-rich arene attacks the Vilsmeier reagent.

-

Aromatization: The resulting intermediate loses a proton to restore aromaticity.

-

Hydrolysis: The iminium salt is hydrolyzed during aqueous workup to yield the aldehyde.[9]

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol (General):

-

The Vilsmeier reagent is prepared in situ by adding POCl₃ dropwise to ice-cold DMF with stirring.

-

The aromatic substrate is then added, either neat or in a suitable solvent.

-

The reaction mixture is heated (temperature depends on substrate reactivity, ranging from 0°C to 80°C) for several hours.[8]

-

After cooling, the mixture is poured onto crushed ice and neutralized with a base (e.g., NaOH or NaOAc) to hydrolyze the intermediate.

-

The product aldehyde is isolated by filtration or extraction and purified.